4-Oxopent-2-enoic chloride
Overview
Description
4-Oxopent-2-enoic chloride, also known as 4-oxopentanoic acid chloride, is a chemical compound with the molecular formula C5H5ClO2 . It is a colorless, volatile, flammable liquid with a pungent odor. It is primarily used as an intermediate in the synthesis of organic compounds and as a reagent in chemical reactions.
Synthesis Analysis
This compound is a versatile compound used in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the efficient preparation of 4-hydroxy-2H-pyran-2-ones, pyrazoles, and isoxazoles under mild conditions.Molecular Structure Analysis
The this compound molecule contains a total of 12 bonds. There are 7 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 acyl halogenide (aliphatic), and 1 ketone (aliphatic) . The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules .Physical and Chemical Properties Analysis
This compound is a colorless, volatile, flammable liquid with a pungent odor. Its molecular weight is 132.545 g/mol .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Oxopent-2-enoic chloride is a versatile compound used in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the efficient preparation of 4-hydroxy-2H-pyran-2-ones, pyrazoles, and isoxazoles under mild conditions, demonstrating its utility in synthesizing naturally occurring pyrones (Schmidt et al., 2006).
Metabolic Pathways in Bacteria
In bacterial degradation pathways, especially in the metabolism of catechols, compounds similar to 4-oxopent-2-enoic acid have been identified. These acids serve as metabolites in the bacterial conversion of catechols, demonstrating the compound's role in biological systems (Bayly & Dagley, 1969).
Preparation of Heterocyclic Derivatives
This compound has been used in the synthesis of a variety of heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds have potential antibacterial activities, highlighting the compound's role in medicinal chemistry (El-Hashash et al., 2015).
Catalysis and Environmental Applications
In environmental chemistry, derivatives of this compound have been investigated in the catalytic decomposition of hydrogen peroxide and chlorophenols. This research is crucial for understanding the compound's role in environmental remediation processes (Huang et al., 2003).
Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis, as demonstrated by the hydrogenation of 2-oxo-4-arylbut-3-enoic acids to produce chiral acids. This application is significant in the field of stereoselective synthesis, which is essential for the production of pharmaceuticals (Zhu et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
(E)-4-oxopent-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c1-4(7)2-3-5(6)8/h2-3H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKUKIRFOQPVFI-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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